Methyl 4-Acetyl-3-fluorobenzoate: Structural Mechanics, Synthesis, and Applications in Advanced Therapeutics
Methyl 4-Acetyl-3-fluorobenzoate: Structural Mechanics, Synthesis, and Applications in Advanced Therapeutics
Executive Summary & Structural Rationale
Methyl 4-acetyl-3-fluorobenzoate (CAS: 1059549-72-2) is a highly specialized, polyfunctional aromatic building block that has become indispensable in modern medicinal chemistry[1]. Rather than serving as a final active pharmaceutical ingredient (API), this molecule acts as a critical architectural precursor. Its utility stems from a precise stereoelectronic arrangement: an aromatic ring substituted with a methyl ester at C1, a highly electronegative fluorine atom at C3, and an acetyl ketone at C4[1].
From a synthetic design perspective, the molecule provides orthogonal reactivity . The acetyl ketone is highly reactive toward nitrogenous nucleophiles (such as hydrazines)[2], while the methyl ester remains stable under mild condensation conditions, preserving a functional handle for downstream amidation or saponification. Furthermore, the C3-fluorine atom strongly withdraws electron density via inductive effects, lowering the pKa of adjacent protons and activating the ring for intramolecular nucleophilic aromatic substitution (
Physicochemical Properties
To facilitate accurate stoichiometric calculations and analytical tracking, the core physicochemical properties of the compound are summarized below.
Table 1: Quantitative Data for Methyl 4-acetyl-3-fluorobenzoate
| Property | Value |
| IUPAC Name | Methyl 4-acetyl-3-fluorobenzoate |
| CAS Number | 1059549-72-2 |
| Molecular Formula | |
| Molecular Weight | 196.18 g/mol |
| Physical State | Pale yellow to white solid/powder[4] |
| Mass Spectrometry (m/z) | 197.1 |
Mechanistic Role in Drug Development
The structural features of methyl 4-acetyl-3-fluorobenzoate allow it to serve as the foundation for several advanced therapeutic classes.
A. PROTAC Degraders for MLLT1/MLLT3 (Oncology)
In targeted cancer therapy, MLLT1 and MLLT3 are histone reader proteins containing YEATS domains that bind acetylated histones; their dysregulation is a primary driver in acute leukemias[5]. Methyl 4-acetyl-3-fluorobenzoate is the foundational precursor for synthesizing the MLLT1/3 binding moiety[2]. By reacting this compound with methylhydrazine, chemists generate an indazole core (methyl 1,3-dimethyl-1H-indazole-6-carboxylate) that perfectly mimics the acetylated histone substrate[2]. This binder is then covalently linked to an E3 ubiquitin ligase ligand to form a Proteolysis Targeting Chimera (PROTAC), which hijacks the cell's proteasome to degrade the leukemia-driving proteins[5].
Fig 1: PROTAC mechanism using methyl 4-acetyl-3-fluorobenzoate derivatives for MLLT1/3 degradation.
B. PDE2 Inhibitors (CNS Disorders)
Phosphodiesterase 2 (PDE2) is a critical enzyme in the central nervous system. Inhibiting PDE2 is a therapeutic strategy for treating schizophrenia, Alzheimer's disease, and Parkinson's disease[3]. Methyl 4-acetyl-3-fluorobenzoate is utilized to synthesize dihydropyrazolopyrimidinone derivatives, where the fluoro-aromatic motif is essential for anchoring the inhibitor within the PDE2 active site[3].
C. TRPM8 Antagonists (Neuropathic Pain)
The compound is also a key intermediate in the synthesis of sulfonamide-based TRPM8 antagonists, which are developed to treat chronic neuropathic pain and cold allodynia[4].
Validated Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. I have explicitly detailed the causality behind each experimental choice.
Protocol 1: Synthesis of Methyl 4-acetyl-3-fluorobenzoate
Rationale: Synthesizing the ester directly from 4-acetyl-3-fluorobenzoic acid via Fischer esterification ensures high purity and allows for precise control over the reaction scale.
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Reaction Setup: Dissolve 4-acetyl-3-fluorobenzoic acid in anhydrous methanol. Add a catalytic amount of concentrated sulfuric acid (
) dropwise at 0°C. Causality: Anhydrous conditions are mandatory. Because esterification is an equilibrium process, excluding water and using methanol as both the reactant and solvent drives the reaction forward via Le Chatelier's principle. -
Reflux: Heat the mixture to 65°C and reflux for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC).
-
Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Redissolve the residue in ethyl acetate and wash with saturated aqueous
. Causality: The wash is a critical self-validating purification step. It neutralizes the acid catalyst and deprotonates any unreacted starting material, partitioning the impurities into the aqueous layer while the neutral ester product remains safely in the organic phase. -
Purification: Dry the organic layer over anhydrous
, filter, and purify via silica gel column chromatography using a gradient of hexane to ethyl acetate (100:0 → 60:40) to yield the product as a pale yellow powder in approximately 93% yield[4].
Fig 2: Step-by-step synthetic workflow and purification of methyl 4-acetyl-3-fluorobenzoate.
Protocol 2: Downstream Indazole Formation (PROTAC Precursor)
Rationale: This protocol highlights the chemical brilliance of the C3-fluoro/C4-acetyl arrangement in forming complex heterocycles.
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Condensation: To a solution of methyl 4-acetyl-3-fluorobenzoate (5.00 g, 24.2 mmol) in N-Methyl-2-pyrrolidone (NMP) (35 mL), add methylhydrazine (1.5 mL, 29.1 mmol)[2].
-
Cyclization: Stir the mixture overnight at 100°C in a sealed tube[2]. Causality: This proceeds via a two-step cascade. First, the primary amine of methylhydrazine condenses with the C4-acetyl group to form a hydrazone. Second, the elevated temperature (100°C) provides the activation energy for the secondary amine to attack the C3 position. The highly electronegative fluorine atom acts as an excellent leaving group in this intramolecular
reaction, driving the irreversible formation of the indazole ring. -
Isolation: Cool to room temperature, dilute with
(35 mL), and extract with EtOAc. Wash the organic layer three times with water to remove the high-boiling NMP solvent, yielding methyl 1,3-dimethyl-1H-indazole-6-carboxylate[2].
Analytical Signatures
To confirm the structural integrity of the synthesized methyl 4-acetyl-3-fluorobenzoate, the following analytical signatures must be verified:
-
1H NMR (400 MHz,
): A distinct singlet at ~3.97 ppm integrating for 3 protons confirms the presence of the ester methoxy group[3]. A second singlet at ~2.65 ppm integrating for 3 protons confirms the acetyl methyl group. The aromatic region will display characteristic proton-fluorine coupling (e.g., a doublet of doublets for the proton ortho to the fluorine). -
Mass Spectrometry: Electrospray ionization (ESI) or APCI in positive mode should yield a molecular ion peak corresponding to the mass of the compound[4].
References
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Title: 3-acetyl-4-hydroxycoumarin - Sigma-Aldrich: methyl 4-acetyl-3-fluorobenzoate | Source: sigmaaldrich.com | URL: Link
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Title: 1059549-72-2 CAS Manufactory - ChemicalBook: methyl 4-acetyl-3-fluorobenzoate | Source: chemicalbook.com | URL: 1
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Title: US10174037B2 - Dihydropyrazolopyrimidinone compounds as PDE2 inhibitors | Source: google.com | URL: 3
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Title: US8987445B2 - Sulfonamide compounds having TRPM8 antagonistic activity | Source: google.com | URL: 4
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Title: WO2024188906A1 - Protac degraders of mllt1 and/or mllt3 | Source: google.com | URL: 2
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Title: PROTAC DEGRADERS OF MLLT1 AND/OR MLLT3 - European Patent Office - EP 4428134 A1 | Source: googleapis.com | URL: 5
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. WO2024188906A1 - Protac degraders of mllt1 and/or mllt3 - Google Patents [patents.google.com]
- 3. US10174037B2 - Dihydropyrazolopyrimidinone compounds as PDE2 inhibitors - Google Patents [patents.google.com]
- 4. US8987445B2 - Sulfonamide compounds having TRPM8 antagonistic activity - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
